molecular formula C16H12N2O4 B1608803 N-(Z-amino)phthalimide CAS No. 287728-91-0

N-(Z-amino)phthalimide

Cat. No.: B1608803
CAS No.: 287728-91-0
M. Wt: 296.28 g/mol
InChI Key: MAKDEFXINYWGFH-UHFFFAOYSA-N
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Description

N-(Z-amino)phthalimide is a derivative of phthalimide, a compound known for its versatile applications in organic synthesis and medicinal chemistry. Phthalimides are characterized by their stable, aromatic ring structure, which makes them useful as intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Z-amino)phthalimide can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . This reaction typically requires heating in the presence of a solvent such as ethanol or methanol. Another method involves the use of ammonium carbonate or urea to treat phthalic anhydride . Industrial production methods often employ these routes due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(Z-amino)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Yields oxidized derivatives such as phthalic acid.

    Reduction: Produces primary amines.

    Substitution: Forms N-alkylated phthalimides.

Mechanism of Action

The mechanism of action of N-(Z-amino)phthalimide involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription . This interaction is facilitated by the compound’s planar aromatic structure, which allows it to intercalate between DNA base pairs. Additionally, this compound can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

N-(Z-amino)phthalimide is unique compared to other phthalimide derivatives due to its specific amino substitution, which enhances its reactivity and biological activity. Similar compounds include:

Properties

IUPAC Name

benzyl N-(1,3-dioxoisoindol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)17-16(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKDEFXINYWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403235
Record name N-(Z-amino)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287728-91-0
Record name N-(Z-amino)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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